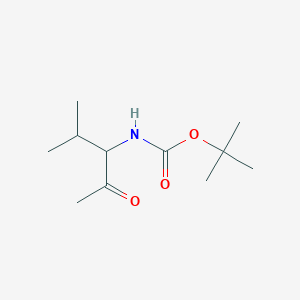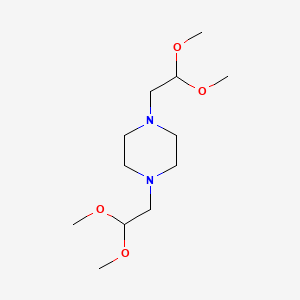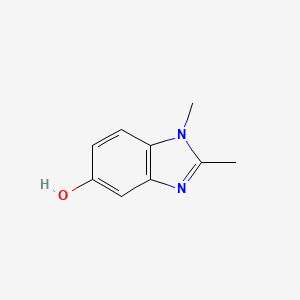amine dihydrochloride CAS No. 2173992-40-8](/img/structure/B2755806.png)
[2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl](methyl)amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride” is a chemical compound with a molecular weight of 291.02 . It is related to the compound “4-Bromo-1-methyl-1H-pyrazole” which has a molecular weight of 161.00 .
Molecular Structure Analysis
The InChI code for “Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” is1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 . This gives us some insight into the molecular structure of the compound. Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can give us some insight. For example, “4-Bromo-1-methyl-1H-pyrazole” has a density of 1.558 g/mL at 25 °C, a boiling point of 185-188 °C/760 mmHg, and a refractive index n20/D of 1.531 .科学的研究の応用
Synthesis and Characterization
Novel Synthesis Techniques
Several studies have focused on novel synthesis techniques for derivatives related to 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride. For instance, a study by Wang et al. (2011) presents a novel and convenient synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound irradiation, highlighting the efficiency and environmental friendliness of this method (Wang, Zou, Zhao, & Shi, 2011). Similarly, Ghaedi et al. (2015) report on the facile synthesis of new pyrazolo[3,4-b]pyridine products from condensation reactions, showcasing an innovative approach to the preparation of N-fused heterocycle products (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Characterization and Bioactivities
Research by Titi et al. (2020) involves the synthesis, characterization, and bioactivity analysis of pyrazole derivatives. Their findings indicate potential antitumor, antifungal, and antibacterial properties, providing insights into the pharmacophore sites responsible for these activities (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
Potential Biological and Chemical Applications
Cytotoxic Activities
Studies have also explored the cytotoxic activities of compounds related to 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride. Deady et al. (2003) discuss the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their tested growth inhibitory properties against various cancer cell lines, highlighting the potential for therapeutic applications (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Antimicrobial and Anticancer Agents
Furthermore, the synthesis and antimicrobial activity of novel azetidine-2-one derivatives of 1H-benzimidazole by Noolvi et al. (2014) demonstrate the potential of these compounds as antimicrobial and anticancer agents, providing a foundation for future pharmacological research (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Safety and Hazards
The safety data sheet for “4-Bromo-1-methyl-1H-pyrazole” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用機序
- The exact mechanism of action of MFCD31567453 has not been fully established. However, it is believed that an intermediate in the reduction of metronidazole (the parent compound) binds to deoxyribonucleic acid (DNA) and electron-transport proteins of organisms, blocking nucleic acid synthesis .
- Metronidazole, from which MFCD31567453 is derived, is a nitroimidazole antibiotic with antiparasitic properties. It is commonly used to treat gastrointestinal infections, trichomoniasis, giardiasis, and amebiasis .
Target of Action
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for '[2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl](methyl)amine dihydrochloride' involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxaldehyde with methylamine followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "4-bromo-1-methyl-1H-pyrazole-3-carboxaldehyde", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-bromo-1-methyl-1H-pyrazole-3-carboxaldehyde is reacted with excess methylamine in ethanol at room temperature for 24 hours to form the corresponding imine.", "Step 2: The imine is reduced with sodium borohydride in ethanol at room temperature for 2 hours to form the corresponding amine.", "Step 3: The amine is quaternized with hydrochloric acid in ethanol at room temperature for 2 hours to form the dihydrochloride salt of '[2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl](methyl)amine'." ] } | |
CAS番号 |
2173992-40-8 |
分子式 |
C7H13BrClN3 |
分子量 |
254.55 g/mol |
IUPAC名 |
2-(4-bromo-1-methylpyrazol-3-yl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C7H12BrN3.ClH/c1-9-4-3-7-6(8)5-11(2)10-7;/h5,9H,3-4H2,1-2H3;1H |
InChIキー |
BGYTXZKOMRFBRC-UHFFFAOYSA-N |
SMILES |
CNCCC1=NN(C=C1Br)C.Cl.Cl |
正規SMILES |
CNCCC1=NN(C=C1Br)C.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2755723.png)

![2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide](/img/structure/B2755728.png)


![2-Chloro-N-[1-(cyclopropylmethyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2755731.png)
![Phenyl[(phenylsulfonyl)amino]acetic acid](/img/structure/B2755733.png)

![{5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-4-yl}methyl N-(4-chlorophenyl)carbamate](/img/structure/B2755737.png)

![1-(2,6-dimethylmorpholino)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2755742.png)


![2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2755746.png)
